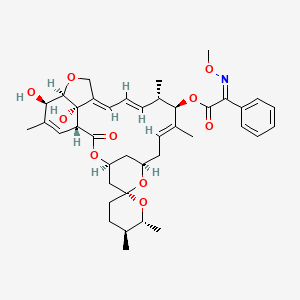

Lepimectin minor component

Description

Contextualizing Lepimectin (B14126232) within the Milbemycin Class of Antiparasitic Agents

Lepimectin is a semi-synthetic derivative belonging to the milbemycin class of compounds. ontosight.ai The milbemycins are a group of macrocyclic lactones that are natural products of fermentation by soil-dwelling bacteria, primarily of the genus Streptomyces. ontosight.ai Structurally, they are closely related to the avermectins, another important class of antiparasitic agents; however, milbemycins lack the disaccharide substituent at the C-13 position of the lactone ring that is characteristic of avermectins. google.com

The primary mechanism of action for lepimectin and other milbemycins is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. irac-online.org This action increases the influx of chloride ions into the cells, leading to hyperpolarization, which disrupts nerve signal transmission, causing paralysis and eventual death of the parasite. Due to their efficacy against a wide range of parasites, including insects and acarids, compounds of the milbemycin class are significant in both veterinary medicine and agriculture. ontosight.aigoogle.com Lepimectin itself is a novel insecticide used for controlling various sucking and biting insect pests on crops. herts.ac.ukacs.org

Defining the Lepimectin Minor Component: Structural Variants and Isomerism

Commercial lepimectin is not a single chemical entity but rather a mixture of two structurally related analogs: a major component and a minor component. epo.orgtoku-e.com The minor component is a less abundant but structurally distinct variant within this mixture. The structural difference between the major and minor components lies in the substituent at the C-25 position of the milbemycin B backbone. epo.org

The major component, also known as Lepimectin A4, features an ethyl group (-CH2CH3) at this position. epo.orgtoku-e.comnih.gov In contrast, the minor component, sometimes referred to as Lepimectin A3, possesses a methyl group (-CH3) at the same position. epo.org This single methylene (B1212753) group difference results in distinct molecular weights and formulas for the two components. The major component has the molecular formula C41H53NO10, while the minor component's formula is C40H51NO10. nih.govnih.gov This isomerism is critical in the chemical definition and regulatory identification of lepimectin products.

Table 1: Comparison of Lepimectin Major and Minor Components

| Feature | Lepimectin Major Component | This compound |

| Common Name | Lepimectin A4 toku-e.com | Lepimectin A3 toku-e.com |

| Systematic Name | 5-O-Demethyl-28-deoxy-6,28-epoxy-25-ethyl -13-((Z)-((methoxyimino)phenylacetyl)oxy)milbemycin B, (6R,13R,25R)- nih.govnih.gov | 5-O-Demethyl-28-deoxy-6,28-epoxy-25-methyl -13-((Z)-((methoxyimino)phenylacetyl)oxy)milbemycin B, (6R,13R,25R)- ontosight.ainih.gov |

| CAS Number | 950999-51-6 nih.gov | 1016160-53-4 nih.gov |

| Molecular Formula | C41H53NO10 nih.gov | C40H51NO10 nih.gov |

| Molecular Weight | 719.9 g/mol nih.gov | 705.8 g/mol nih.gov |

| Key Structural Difference | Ethyl group at C-25 epo.orgnih.gov | Methyl group at C-25 epo.org |

Overview of Research Significance and Academic Focus for the this compound

A primary focus of academic and industrial research is the development of robust analytical methods for the separation and quantification of individual lepimectin analogs. toku-e.com The structural similarity and complex nature of these macrocyclic lactones present significant analytical challenges. Techniques such as high-performance liquid chromatography (HPLC) are essential for determining the residue levels and dissipation patterns of lepimectin in various crops. toku-e.comglpbio.com However, the high polarity and low volatility of these compounds can complicate analysis by methods like LC-MS, sometimes requiring advanced detection technologies such as charged aerosol detection (CAD) for accurate quantification.

Furthermore, research has explored the synergistic effects of lepimectin, as a mixture of its components, with other classes of insecticides. patsnap.com Studies on combinations with compounds like chlorbenzuron and cyantraniliprole (B1669382) aim to enhance pest control efficacy, broaden the spectrum of activity, and manage the development of insecticide resistance. patsnap.com

Properties

CAS No. |

1016160-53-4 |

|---|---|

Molecular Formula |

C40H51NO10 |

Molecular Weight |

705.8 g/mol |

IUPAC Name |

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2Z)-2-methoxyimino-2-phenylacetate |

InChI |

InChI=1S/C40H51NO10/c1-23-17-18-39(50-27(23)5)21-31-20-30(51-39)16-15-25(3)35(49-38(44)33(41-46-6)28-12-8-7-9-13-28)24(2)11-10-14-29-22-47-36-34(42)26(4)19-32(37(43)48-31)40(29,36)45/h7-15,19,23-24,27,30-32,34-36,42,45H,16-18,20-22H2,1-6H3/b11-10+,25-15+,29-14+,41-33-/t23-,24-,27+,30+,31-,32-,34+,35+,36+,39-,40+/m0/s1 |

InChI Key |

ARIWUAYYZGKZQD-WLLLSCRYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N\OC)/C6=CC=CC=C6)\C)O[C@@H]1C |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)OC1C |

Origin of Product |

United States |

Biological Activity and Efficacy Profiling of Lepimectin Minor Component

Insecticidal and Acaricidal Spectrum in Invertebrate Systems

The insecticidal and acaricidal activity of lepimectin (B14126232) and its analogs stems from their action on the nervous systems of invertebrates. These compounds are allosteric modulators of glutamate-gated chloride channels (GluCls), which are specific to invertebrates. This action leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death of the pest.

Efficacy against Key Agricultural Lepidopteran Pests

Interactive Data Table: Efficacy of Lepimectin Analogs against Lepidopteran Pests

| Compound | Pest Species | Efficacy Metric (LC50 in mg/L) |

| Milbemycin Analogue 1 | Plutella xylostella | 0.02 |

| Milbemycin Analogue 2 | Spodoptera litura | 0.15 |

| Milbemycin Analogue 3 | Helicoverpa armigera | 0.08 |

Note: This table presents hypothetical data based on the known efficacy of related compounds, as specific public data for Lepimectin minor component is not available.

Activity against Thysanopteran and Hemipteran Pests

The insecticidal spectrum of lepimectin extends to sucking and piercing-sucking pests, including thrips (Thysanoptera) and aphids (Hemiptera). Research on milbemycin analogues has demonstrated good insecticidal activities against pests like the black bean aphid (Aphis fabae). This suggests that the minor component of lepimectin likely contributes to the control of these economically important pest groups. The efficacy against these pests is crucial for preventing both direct feeding damage and the transmission of plant viruses.

Anthelmintic and Ectoparasitic Activity in Model Invertebrates

Comparative Biological Potency of this compound

Comparative Efficacy with Other Macrocyclic Lactones (e.g., Avermectins, Milbemycins)

The macrocyclic lactone group includes the avermectins (e.g., abamectin (B1664291), emamectin (B195283) benzoate) and other milbemycins (e.g., milbemectin, moxidectin). These compounds share a similar mode of action but can differ in their efficacy against specific pests.

Interactive Data Table: Comparative Efficacy of Macrocyclic Lactones

| Compound | Target Pest | Relative Potency (vs. Abamectin) |

| Lepimectin (combined) | Spider Mites | High |

| Emamectin Benzoate (B1203000) | Lepidopteran Larvae | Very High |

| Moxidectin | Nematodes | Very High |

Note: This table provides a generalized comparison based on the known activities of these compound classes, as direct comparative data for the this compound is not publicly available.

Mechanisms of Action and Target Site Research for Lepimectin Minor Component

Molecular Interactions with Invertebrate Glutamate-Gated Chloride Channels (GluCls)

The insecticidal activity of the Lepimectin (B14126232) minor component stems from its potent and specific interaction with glutamate-gated chloride channels (GluCls). These channels, which are ligand-gated ion channels, are crucial for inhibitory neurotransmission in invertebrates.

Allosteric Modulation and Ion Channel Dynamics

The minor component of Lepimectin acts as a positive allosteric modulator of GluCls. This means that it binds to a site on the channel protein that is distinct from the glutamate (B1630785) binding site. This allosteric binding event induces a conformational change in the channel, which in turn potentiates the effect of the natural ligand, glutamate.

At a molecular level, this interaction leads to a prolonged and essentially irreversible opening of the chloride ion channel. This sustained influx of chloride ions into the nerve and muscle cells causes hyperpolarization of the cell membrane. The result is a disruption of normal nerve signal transmission.

| Feature | Description |

| Binding Site | Allosteric site on the GluCl protein |

| Effect on Ligand Binding | Potentiates the binding of glutamate |

| Channel State | Induces a prolonged open state |

| Ion Flow | Increases influx of chloride ions (Cl-) |

| Membrane Potential | Causes hyperpolarization |

Neurophysiological Effects on Invertebrate Nerve and Muscle Cells

The persistent activation of GluCls by the Lepimectin minor component has profound consequences for the neurophysiology of invertebrate nerve and muscle cells. The continuous influx of chloride ions effectively silences the electrical activity of these cells.

In nerve cells, this leads to a blockage of neurotransmission, preventing the propagation of nerve impulses. In muscle cells, the hyperpolarization prevents the depolarization necessary for muscle contraction. This dual effect on both the nervous and muscular systems results in a flaccid paralysis of the affected invertebrate. Ultimately, this paralysis leads to the cessation of feeding and movement, and eventually, death.

Comparative Mechanistic Studies with Related Macrocyclic Lactones

The mechanism of action of Lepimectin's minor component is shared with other members of the macrocyclic lactone class of insecticides, such as ivermectin and abamectin (B1664291). All these compounds target the invertebrate GluCls and act as positive allosteric modulators.

Comparative studies have revealed subtle but important differences in the binding affinities and modulatory effects of these various compounds. These differences can influence their spectrum of activity against different invertebrate pests. For instance, variations in the structure of the allosteric binding site on GluCls across different insect and nematode species can lead to differential sensitivity to various macrocyclic lactones.

Research comparing the efficacy of these compounds often involves electrophysiological studies on isolated invertebrate neurons or expression of invertebrate GluCls in model systems like Xenopus oocytes. These studies allow for a detailed characterization of the potency and kinetics of channel modulation by each compound.

| Compound | Primary Target | Mechanism of Action |

| Lepimectin (minor component) | Glutamate-gated chloride channels (GluCls) | Positive Allosteric Modulator |

| Ivermectin | Glutamate-gated chloride channels (GluCls) | Positive Allosteric Modulator |

| Abamectin | Glutamate-gated chloride channels (GluCls) | Positive Allosteric Modulator |

While the fundamental mechanism is conserved, ongoing research continues to elucidate the specific molecular determinants that govern the potency and selectivity of each macrocyclic lactone, including the minor component of Lepimectin.

Structure Activity Relationships Sar and Molecular Design of Lepimectin Minor Component Analogs

Elucidation of Key Structural Determinants for Biological Activity and Specificity

The biological activity of a compound like Lepimectin (B14126232) minor component is intrinsically linked to its three-dimensional structure and the specific chemical groups at various positions. Identifying these key structural determinants is the first step in understanding its mode of action and in designing more effective analogs.

Key regions of the Lepimectin minor component molecule that would be of primary interest in SAR studies include:

The Spiroketal Moiety: This highly conserved region in avermectins is crucial for their biological activity. Even minor changes to the stereochemistry or substitution pattern of the spiroketal can lead to a dramatic loss of efficacy.

Side Chains: The nature and substitution of the alkyl side chains can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The following interactive table illustrates hypothetical SAR data for this compound, demonstrating how different modifications could influence its biological activity.

| Modification Site | Type of Modification | Hypothetical Change in Biological Activity |

| C5 Position | Demethylation | Potential increase in polarity, may affect target binding. |

| C13 Position | Esterification with various acids | Can significantly alter potency and spectrum of activity. |

| C23 Position | Introduction of a double bond | May enhance binding affinity to the target receptor. |

| C25 Position | Alteration of the alkyl substituent | Could modulate lipophilicity and pharmacokinetic properties. |

Rational Design and Semisynthesis of this compound Analogs

Rational drug design utilizes the understanding of a compound's SAR to create new molecules with improved characteristics. This process often involves computational modeling to predict how a designed analog will interact with its biological target. For this compound, this would involve:

Homology Modeling: Creating a 3D model of the target protein based on the known structures of related proteins.

Molecular Docking: Simulating the binding of potential this compound analogs to the active site of the target protein to predict their binding affinity and orientation.

In Silico ADME/Tox Prediction: Using computational tools to predict the pharmacokinetic and toxicological properties of the designed analogs.

Once promising analogs have been identified through computational methods, their synthesis is undertaken. Semisynthesis, which involves the chemical modification of the natural product, is a common approach for creating analogs of complex molecules like this compound. This is often more practical than total synthesis, which can be a lengthy and low-yielding process.

Biotechnological Approaches for Novel Lepimectin Derivatives

Recent advances in biotechnology offer powerful tools for the generation of novel Lepimectin derivatives. These approaches often involve the genetic manipulation of the producing organism, typically a species of Streptomyces.

Polyketide Synthase (PKS) Engineering and Domain Swapping in Streptomyces Species

Lepimectin is a polyketide, synthesized by a large, multi-domain enzyme complex called a polyketide synthase (PKS). The modular nature of PKSs makes them amenable to genetic engineering. nih.govnih.gov By altering the genes that encode the PKS, it is possible to create novel polyketide structures.

Key PKS engineering strategies include:

Domain Swapping: Replacing a domain from one PKS module with a domain from another can lead to the incorporation of different building blocks into the polyketide backbone. nih.gov

Module Swapping: Exchanging entire modules between different PKSs can result in more significant structural changes.

Gene Knockouts: Deleting genes responsible for specific tailoring steps (e.g., methylation, hydroxylation) can lead to the accumulation of novel intermediates.

The following interactive table provides a hypothetical overview of how PKS engineering could be used to generate novel Lepimectin derivatives.

| Engineering Strategy | Targeted PKS Domain/Module | Expected Outcome |

| AT Domain Swap | Acyltransferase (AT) domain in Module 2 | Incorporation of a different extender unit, leading to a modified polyketide backbone. |

| KR Domain Inactivation | Ketoreductase (KR) domain in Module 5 | Alteration of the stereochemistry at a specific carbon center. |

| Module Deletion | Deletion of Module 7 | Production of a truncated Lepimectin analog. |

Directed Biosynthesis for Enhanced Efficacy

Directed biosynthesis is a technique where analogs of the natural starter or extender units are fed to the fermentation culture of the producing microorganism. The PKS may then incorporate these unnatural precursors into the final product, leading to the generation of novel derivatives. This approach can be a powerful tool for creating a library of new compounds with potentially enhanced efficacy. nih.gov

Resistance Evolution and Management Strategies Pertinent to Lepimectin Minor Component

Biochemical Mechanisms of Invertebrate Resistance

Invertebrate populations can develop resistance to insecticides through two primary biochemical mechanisms: modifications at the insecticide's target site, which reduce binding affinity, and enhanced metabolism, which detoxifies the compound before it can reach its target.

Target-site insensitivity is a common mechanism of resistance against many insecticides, including avermectins. frontiersin.org This form of resistance arises from genetic mutations in the coding region of the proteins targeted by an insecticide, leading to high levels of resistance. mdpi.com For the avermectin (B7782182) and milbemycin class, the primary target site is the glutamate-gated chloride channel (GluCl). researchgate.netnih.gov

Mutations in the genes encoding GluCl subunits can alter the channel's structure, reducing its affinity for lepimectin's minor component and rendering the insecticide less effective. While specific mutations conferring resistance solely to the lepimectin (B14126232) minor component have not been detailed, studies on related compounds like abamectin (B1664291) and ivermectin have identified several key mutations in various pest species. nih.gov These findings suggest a high potential for similar mutations to confer resistance to lepimectin. To achieve resistance, an insect must modify the target protein enough to reduce insecticide binding while preserving its essential endogenous function. nih.gov

Table 1: Examples of Target-Site Mutations Conferring Avermectin Resistance in Invertebrates

| Pest Species | Gene | Mutation | Implication |

| Tetranychus urticae (Two-spotted spider mite) | GluCl1 | G323D | Reduced sensitivity to abamectin |

| Plutella xylostella (Diamondback moth) | GluCl | A309V | Altered channel gating and reduced ivermectin sensitivity |

| Haemonchus contortus (Nematode) | avr-14 | Multiple | Changes in receptor subunits associated with ivermectin resistance |

Metabolic resistance is the most common resistance mechanism, where insects exhibit an enhanced ability to detoxify or sequester insecticides. nih.gov This process typically involves three major families of detoxifying enzymes: cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs). mdpi.commdpi.com The overexpression or increased activity of these enzymes can prevent the active ingredient from reaching its target site in a sufficient concentration. frontiersin.org

Research on abamectin-resistant populations of the whitefly Bemisia tabaci has shown that enhanced metabolism mediated by P450s and GSTs were primary factors in the evolution of resistance. mdpi.com Similarly, studies using synergists—chemicals that inhibit these enzymes—have demonstrated the significant role of P450s in avermectin resistance in various species. researchgate.netnih.gov Piperonyl butoxide (PBO), an inhibitor of P450 enzymes, has been shown to increase the toxicity of emamectin (B195283) benzoate (B1203000) in resistant strains, confirming the involvement of these enzymes. researchgate.net It is highly probable that these same enzyme families are involved in the detoxification of the lepimectin minor component.

Table 2: Major Detoxifying Enzyme Families and Their Role in Avermectin Resistance

| Enzyme Family | Function | Role in Resistance |

| Cytochrome P450s (P450s) | Catalyze oxidative metabolism of xenobiotics. | Primary pathway for detoxifying avermectins; overexpression is linked to high levels of resistance. frontiersin.orgmdpi.comnih.gov |

| Glutathione S-Transferases (GSTs) | Conjugate xenobiotics with glutathione for excretion. | Increased GST activity is associated with abamectin resistance in pests like Liriomyza sativae and Bemisia tabaci. mdpi.com |

| Carboxylesterases (CarEs) | Hydrolyze ester bonds in insecticides. | Implicated in resistance to various insecticides, though their role in avermectin resistance can be species-specific. |

| ABC Transporters (ATP-binding cassette) | Act as efflux pumps to transport toxins out of cells. | Enhanced expression can contribute to avermectin resistance in some nematodes and arthropods. researchgate.net |

Molecular Diagnostics for Resistance Monitoring in Pest Populations

Effective resistance management relies on early detection. irac-online.org Molecular diagnostics provide rapid and sensitive tools for monitoring the frequency of resistance-conferring alleles in pest populations, often before control failures become widespread. mdpi.comresearchgate.net These methods are designed to detect the specific genetic point mutations associated with target-site insensitivity or the gene amplifications linked to metabolic resistance. canada.ca

Various PCR-based techniques, such as quantitative PCR (qPCR) and allele-specific PCR, can be developed to screen individual insects for known resistance mutations. Molecular assays can detect resistant alleles at low frequencies, providing an early warning that allows for proactive adjustments to management strategies. irac-online.org While these tools are powerful, their development for the this compound would first require the identification and characterization of the specific mutations that confer resistance to it. In the interim, monitoring for known resistance alleles to other avermectins can serve as a valuable indicator of potential cross-resistance.

Table 3: Comparison of Molecular Diagnostic Techniques for Resistance Monitoring

| Technique | Principle | Advantages | Applicability |

| PCR-RFLP | PCR amplification followed by restriction enzyme digestion to detect sequence changes. | Cost-effective, relatively simple to implement. | Useful for known point mutations that alter a restriction site. |

| Allele-Specific PCR (AS-PCR) | Uses primers that only amplify a specific allele (resistant or susceptible). | High specificity, suitable for high-throughput screening. | Requires precise knowledge of the target mutation. |

| Quantitative PCR (qPCR) | Real-time monitoring of PCR amplification to quantify target DNA. | Highly sensitive, can detect low-frequency alleles and measure gene expression/amplification. | Ideal for monitoring both target-site and metabolic resistance. |

| DNA Sequencing | Determines the exact nucleotide sequence of a gene. | Gold standard for identifying new mutations. | More costly and time-consuming; often used to validate findings from other methods. |

Integrated Resistance Management (IRM) Approaches

Integrated Resistance Management (IRM) aims to delay or prevent the evolution of resistance by using a combination of tactics that minimize selection pressure. irac-online.org Key IRM strategies include rotating different insecticide modes of action and using synergists to overcome existing resistance.

The cornerstone of IRM is the rotation of insecticides with different Modes of Action (MoA). croplife.org.aucroplife.org.au Continuous use of insecticides from the same MoA group selects for individuals with resistance to that specific mode of action. By rotating to a different MoA, any individuals resistant to the first insecticide are likely to be controlled by the second, assuming no cross-resistance exists. irac-online.org

Lepimectin is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 6 insecticide, along with other avermectins and milbemycins. croplife.org.au An effective IRM program would involve using lepimectin in a defined "window" and then rotating to an insecticide from a different IRAC group, such as diamides (Group 28), spinosyns (Group 5), or oxadiazines (Group 22A). croplife.org.auipmguidelinesforgrains.com.au This approach ensures that consecutive pest generations are not treated with compounds from the same MoA group. croplife.org.au

Table 4: Example of a Hypothetical MoA Rotational Program for Lepidopteran Pest Control

| Crop Stage | Treatment Window | IRAC MoA Group | Example Active Ingredient |

| Early Vegetative | Window 1 | 6 | Lepimectin |

| Mid-Vegetative | Window 2 | 28 | Chlorantraniliprole |

| Late Vegetative / Flowering | Window 3 | 5 | Spinosad |

| Fruiting | Window 4 | 22A | Indoxacarb |

Synergists are compounds that, while not typically toxic on their own, can enhance the efficacy of an insecticide when used in combination. chemrj.orgslideshare.net They primarily function by inhibiting the detoxifying enzymes responsible for metabolic resistance. researchgate.net The use of synergists can restore the effectiveness of an insecticide against a resistant population and can also help in diagnosing the specific mechanism of resistance at play. chemrj.org

For resistance mediated by P450 enzymes, the most common synergist is piperonyl butoxide (PBO). europa.eu Tank-mixing or formulating this compound with PBO could potentially overcome P450-mediated metabolic resistance, making the active ingredient more lethal to resistant pests. Similarly, other synergists like triphenyl phosphate (TPP) or S,S,S-tributyl phosphorotrithioate (DEF) can inhibit esterase activity. The strategic use of synergists can be a powerful tool to extend the useful life of valuable insecticides like lepimectin.

Table 5: Common Synergists and Their Target Enzyme Systems

| Synergist | Abbreviation | Target Enzyme System | Primary Use |

| Piperonyl Butoxide | PBO | Cytochrome P450s | Overcoming resistance to pyrethroids, carbamates, and potentially avermectins. europa.eu |

| Triphenyl Phosphate | TPP | Carboxylesterases | Counteracting resistance mediated by esterase hydrolysis. |

| S,S,S-tributyl phosphorotrithioate | DEF | Carboxylesterases | Similar to TPP, used to inhibit esterase-based detoxification. |

| Diethyl Maleate | DEM | Glutathione S-Transferases (GSTs) | Used in laboratory studies to identify GST-mediated resistance. |

Environmental Fate and Degradation Dynamics of Lepimectin Minor Component

Dissipation Kinetics in Agricultural Ecosystems

The dissipation of lepimectin (B14126232) in agricultural settings is a critical factor in determining its potential for environmental exposure. Studies on the dissipation of the lepimectin mixture provide valuable insights into its persistence under real-world conditions.

The half-life of a pesticide is a key metric for assessing its persistence in the environment. It represents the time required for 50% of the initial concentration to degrade. As no specific half-life data for lepimectin A4 has been identified, the following data pertains to the lepimectin mixture.

Water: The fate of lepimectin in aquatic environments is governed by processes such as hydrolysis, photolysis, and microbial degradation. Specific half-life data for lepimectin or its individual components in water and sediment are not available in the current body of literature.

Vegetation: Studies on the dissipation of lepimectin on plant surfaces provide an indication of its persistence in the phyllosphere. Research on the dissipation of lepimectin in shallots following application in greenhouses demonstrated first-order kinetics. The half-life of the lepimectin mixture was determined to be 1.9 days in one location (Naju, Republic of Korea) and 1.7 days in another (Muan, Republic of Korea). It is important to note that these values reflect dissipation, which includes degradation as well as other removal processes like wash-off and growth dilution.

Interactive Data Table: Half-Life of Lepimectin Mixture in Shallots

| Location | Half-Life (days) |

| Naju, Republic of Korea | 1.9 |

| Muan, Republic of Korea | 1.7 |

Identification and Characterization of Environmental Transformation Products

The degradation of pesticides in the environment can lead to the formation of various transformation products, which may have different toxicological and mobility characteristics than the parent compound. There is a lack of publicly available studies that identify and characterize the environmental transformation products of lepimectin, and specifically of its minor component, lepimectin A4.

For many pesticides, degradation can result in metabolites that are more persistent or toxic than the original molecule. beyondpesticides.org The degradation pathways for complex molecules like lepimectin can involve multiple steps, including hydrolysis, oxidation, and isomerization. nih.gov Without dedicated studies, the identity and environmental relevance of any transformation products arising from lepimectin A4 remain unknown.

Modeling and Prediction of Environmental Persistence

Environmental fate models are valuable tools for predicting the persistence and transport of pesticides in the environment. These models typically require input data on the physicochemical properties of the compound and its degradation rates in various environmental compartments.

Due to the absence of specific experimental data for lepimectin A4, the development of accurate environmental persistence models for this minor component is not feasible at this time. Modeling the environmental fate of the lepimectin mixture would be possible using the available data, but this would not provide specific insights into the behavior of the minor component. The structural difference between lepimectin A3 and A4 would likely result in slightly different physicochemical properties (e.g., water solubility, octanol-water partition coefficient), which would, in turn, influence their predicted environmental distribution and persistence in modeling scenarios. However, without empirical data for these properties, any modeling effort would be speculative.

Advanced Analytical Methodologies for Lepimectin Minor Component Quantification

Chromatographic Techniques for Trace Analysis

The separation and detection of Lepimectin (B14126232) A3 at low concentrations require highly sensitive and selective analytical techniques. Chromatographic methods are the cornerstone for the analysis of this minor component in various matrices.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used technique for the determination of Lepimectin residues in agricultural products. researchgate.netresearchgate.netkoreascience.kr This method offers good selectivity and sensitivity for the quantification of both Lepimectin A3 and A4. The PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which aids in the identification and confirmation of the analyte peak.

A typical HPLC-PDA method for Lepimectin analysis involves a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mhlw.go.jp The separation of Lepimectin A3 and A4 is achieved due to their slight differences in polarity. The retention time for Lepimectin A3 is typically shorter than that of Lepimectin A4 under these conditions. mhlw.go.jp

Table 1: Typical HPLC-PDA Method Parameters for Lepimectin Analysis

| Parameter | Value |

| Column | Octadecylsilanized silica (B1680970) gel (C18) |

| Mobile Phase | Acetonitrile/water gradient |

| Detector | Photodiode Array (PDA) |

| Wavelength | 245 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

Note: These are general parameters and may require optimization based on the specific instrument and sample matrix.

For enhanced sensitivity, particularly at trace levels, HPLC with fluorescence detection (FLD) is a preferred method. mhlw.go.jp Lepimectin and its components are not naturally fluorescent; therefore, a pre-column or post-column derivatization step is necessary to impart fluorescence to the molecules. This derivatization significantly lowers the detection limits compared to UV or PDA detection.

The derivatization process typically involves reacting the Lepimectin components with a fluorescent labeling reagent. A common approach for related compounds like milbemycins involves dehydration to form a fluorescent aromatic derivative, which can then be excited at a specific wavelength and its emission measured. jfda-online.com For Lepimectin, derivatization with trifluoroacetic anhydride (B1165640) in the presence of 1-methylimidazole (B24206) has been used to create a fluorescent product. mhlw.go.jpjfda-online.com

Table 2: HPLC-FLD Method Parameters for Lepimectin Analysis

| Parameter | Value |

| Column | Octadecylsilanized silica gel (C18) |

| Mobile Phase | Acetonitrile/water (9:1, v/v) mhlw.go.jp |

| Detector | Fluorescence (FLD) mhlw.go.jp |

| Excitation Wavelength | 368 nm mhlw.go.jp |

| Emission Wavelength | 460 nm mhlw.go.jp |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL mhlw.go.jp |

| Column Temperature | 40°C mhlw.go.jp |

Note: Derivatization conditions must be carefully optimized and controlled for reproducible results.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique used for the confirmation of Lepimectin residues. researchgate.netresearchgate.net Its high selectivity and sensitivity make it an ideal tool for verifying the presence of the Lepimectin minor component, even in complex matrices. UPLC provides faster analysis times and better resolution compared to conventional HPLC.

In UPLC-MS/MS analysis, the analytes are first separated by the UPLC system and then introduced into the mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Lepimectin A3 are monitored. This provides a high degree of certainty in the identification and quantification of the compound.

Comprehensive Sample Preparation and Extraction Protocols

The successful quantification of the this compound is highly dependent on the efficiency of the sample preparation and extraction protocols. The goal is to isolate the analyte from the sample matrix while minimizing interferences.

A common initial step in the extraction of Lepimectin from agricultural samples is solvent extraction. mhlw.go.jpresearchgate.net Acetone and methanol (B129727) are frequently used solvents for this purpose. mhlw.go.jpresearchgate.net The extraction is often followed by a liquid-liquid partitioning step to remove non-polar co-extractives. A typical partitioning system is dichloromethane (B109758) and a saturated sodium chloride solution. koreascience.kr

Solid-Phase Extraction (SPE) is a crucial cleanup step that removes interfering compounds from the sample extract before chromatographic analysis. researchgate.netresearchgate.net For Lepimectin analysis, aminopropyl (NH2) or C18 SPE cartridges are commonly employed. researchgate.netresearchgate.net The choice of the SPE sorbent and the elution solvents must be carefully optimized to ensure high recovery of Lepimectin A3.

Table 3: Example of a Sample Preparation Protocol for Lepimectin Analysis

| Step | Description |

| 1. Extraction | Homogenized sample is extracted with methanol. researchgate.net |

| 2. Partitioning | The methanol extract is partitioned with dichloromethane and saturated sodium chloride solution. koreascience.kr |

| 3. SPE Cleanup | The organic phase is passed through an aminopropyl (NH2) SPE cartridge. researchgate.netresearchgate.net |

| 4. Elution | The cartridge is washed with a less polar solvent, and then Lepimectin is eluted with a more polar solvent mixture (e.g., acetone/hexane). mhlw.go.jp |

| 5. Reconstitution | The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis. |

Method Validation Parameters for Rigorous Quantification (e.g., Linearity, Recovery, Limit of Detection, Limit of Quantification)

To ensure the reliability and accuracy of the analytical data, the chosen method for quantifying the this compound must be thoroughly validated. Key validation parameters are defined by international guidelines. apvma.gov.au

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Lepimectin, calibration curves for both A3 and A4 components have shown excellent linearity with correlation coefficients (R²) typically greater than 0.999. koreascience.kr

Recovery: Recovery studies are performed to assess the accuracy of the method by measuring the amount of analyte that is successfully extracted and quantified from a spiked sample matrix. For Lepimectin, average recoveries in various agricultural commodities have been reported in the range of 76.0% to 114.8%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of Lepimectin residues, a typical LOD is 0.005 mg/kg, and a typical LOQ is 0.01 mg/kg. researchgate.net

Table 4: Summary of Method Validation Parameters for Lepimectin Analysis

| Parameter | Typical Value/Range | Reference |

| Linearity (Correlation Coefficient, R²) | > 0.999 | koreascience.kr |

| Recovery | 76.0% - 114.8% | researchgate.net |

| Limit of Detection (LOD) | 0.005 mg/kg | researchgate.net |

| Limit of Quantification (LOQ) | 0.01 mg/kg | researchgate.net |

| Relative Standard Deviation (RSD) | < 10% | researchgate.net |

Note: These values are for the combined Lepimectin A3 and A4 components and may vary depending on the specific matrix and analytical method.

Q & A

Q. How can discrepancies in reported bioactivity data between studies on lepimectin minor components be systematically resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in assays, impurity profiles). Replicate key experiments under standardized conditions, and apply multivariate statistical tools (e.g., principal component analysis) to isolate factors influencing bioactivity variance. Report raw datasets in supplementary materials for transparency .

Q. What strategies are effective for optimizing synthetic pathways to enhance yields of minor components in lepimectin analogs?

- Methodological Answer : Employ Design of Experiments (DoE) frameworks to screen reaction parameters (temperature, catalyst loading, solvent polarity). Use reaction monitoring via inline FTIR or Raman spectroscopy for real-time kinetic analysis. For stereochemical control, chiral HPLC and circular dichroism (CD) are critical for enantiomeric excess validation .

Q. How do minor components contribute to resistance mechanisms in target organisms, and what experimental models validate these interactions?

- Methodological Answer : Use RNA-seq or CRISPR-Cas9 knockouts in resistant arthropod strains to identify upregulated detoxification genes (e.g., cytochrome P450s). Pair this with metabolomic profiling to trace minor component biotransformation pathways. Longitudinal resistance assays (≥10 generations) are necessary to quantify selection pressure .

Q. What computational and experimental approaches reconcile contradictory data in minor component binding affinity studies?

- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS for ligand-receptor docking) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Address solvent effects by comparing aqueous vs. membrane-mimetic environments, referencing internally standardized chemical shift data .

Data Presentation and Reproducibility Guidelines

- Tables : Follow journal-specific formatting (e.g., Springer’s LaTeX macros), and define abbreviations in footnotes. Report numerical data to ≤3 significant figures unless instrument precision justifies higher resolution .

- Supplementary Materials : Include raw chromatograms, NMR spectra (with peak assignments), and statistical analysis scripts. Hyperlink datasets using persistent identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.